3-(Trifluoromethyl)oxolan-3-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)oxolan-3-ol typically involves radical trifluoromethylation. The reaction conditions often require specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Scientific Research Applications
3-(Trifluoromethyl)oxolan-3-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable interactions with target molecules, influencing their activity and function . The exact molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Trifluoromethyl)oxolan-3-ol include other trifluoromethyl-containing compounds, such as:
- 1,1,1-Trifluoromethanesulfonic acid trifluoromethyl ester
- 2,2,2-Trifluoroethanethioic acid S-(trifluoromethyl) ester
- 2,2,2-Trifluoroacetic acid (fluorocarbonyl)-sulfuryl ester
Uniqueness
This compound is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it valuable for various applications, particularly in fields requiring fluorinated compounds .
Biological Activity
3-(Trifluoromethyl)oxolan-3-ol, also known by its CAS number 1269151-92-9, is a compound that has garnered attention in recent years due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound includes a trifluoromethyl group attached to a five-membered oxolane ring with a hydroxyl functional group. This configuration is significant as the trifluoromethyl moiety can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. While specific targets remain under investigation, it is hypothesized that the compound may:
- Inhibit Enzymatic Activity : Similar compounds have shown the ability to inhibit cytochrome P450 enzymes, which are critical in drug metabolism.
- Modulate Cell Signaling Pathways : The compound may influence pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.
- Alter Gene Expression : There is potential for this compound to affect transcription factors and epigenetic markers, thereby influencing cellular processes.
Anticancer Properties
Recent studies have indicated that compounds featuring the trifluoromethyl group exhibit enhanced anticancer activities. For instance, derivatives with similar functional groups have shown promising results against human breast cancer cell lines (MCF-7), with IC50 values indicating significant cytotoxicity . The incorporation of the trifluoromethyl moiety appears to be crucial in enhancing these effects:
Compound | IC50 (μM) | Activity |
---|---|---|
2g | 3.09 | Anticancer (MCF-7) |
Control | 19.72 | Non-trifluoromethyl analogue |
Toxicological Profile
While low doses of this compound may exhibit therapeutic effects, higher doses have been associated with toxicity, including hepatotoxicity and nephrotoxicity. Understanding the dosage-response relationship is vital for determining safe application levels in research and potential therapeutic contexts .
Case Studies
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can induce apoptosis in cancer cell lines. This was evidenced by increased markers for apoptotic cell death following treatment with low concentrations of the compound.
- In Vivo Models : Animal studies suggest that at therapeutic doses, this compound can reduce tumor growth rates without significant adverse effects on normal tissues. However, at elevated doses, adverse effects were noted, necessitating careful monitoring during experimental applications.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. Future studies are needed to determine its bioavailability, half-life, metabolic pathways, and excretion routes. Understanding these parameters will be crucial for its development as a therapeutic agent.
Properties
IUPAC Name |
3-(trifluoromethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)4(9)1-2-10-3-4/h9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLSAHOBEPICNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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